Home > Products > Screening Compounds P146702 > p-nitro-Pifithrin-alpha
p-nitro-Pifithrin-alpha - 389850-21-9

p-nitro-Pifithrin-alpha

Catalog Number: EVT-279145
CAS Number: 389850-21-9
Molecular Formula: C15H16BrN3O3S
Molecular Weight: 398.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

p-Nitro-Pifithrin-alpha is a chemical compound that acts as an inhibitor of p53, a crucial tumor suppressor protein. Unlike Pifithrin-alpha, which is known to convert to a tricyclic derivative under physiological conditions, p-Nitro-Pifithrin-alpha exhibits greater stability. [] This stability makes it a valuable tool for researchers studying p53 function and its role in various cellular processes.

α,α,α-Trifluoro-2-methyl-4′-nitro-m-propionotoluidide (Flutamide)

  • Compound Description: Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer. It exerts its action by competitively binding to androgen receptors, thereby inhibiting the effects of androgens like testosterone and dihydrotestosterone. Following oral administration, flutamide undergoes rapid and extensive metabolism in the liver, yielding several metabolites, some of which exhibit pharmacological activity. []

p-Nitrophenyl-α,α,α-Trifluoro-2-Nitro-p-Tolyl Ether

  • Compound Description: This compound has been investigated for its movement and metabolic fate within peanut seedlings. Studies demonstrate its rapid absorption from nutrient solutions, with limited translocation to the shoot. The primary metabolic pathway involves the hydrolysis of the ether linkage and subsequent reduction of the resulting 4-nitrophenol to 4-aminophenol. []

Pifithrin-α

    Asymmetric Dimethylarginine (ADMA)

    • Compound Description: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Elevated levels of ADMA have been associated with endothelial dysfunction and are implicated in the pathogenesis of various cardiovascular diseases. ADMA has been shown to induce endothelial cell senescence. []
    • Relevance: While ADMA is not structurally related to p-nitro-Pifithrin-alpha, it is studied alongside indoxyl sulfate (IS), another uremic toxin, in the context of endothelial cell senescence. This research investigates the potential additive effects of these toxins on endothelial cell health, highlighting the role of oxidative stress and p53 activity in senescence induction. []

    Indoxyl Sulfate (IS)

    • Compound Description: Indoxyl sulfate (IS) is a uremic toxin that accumulates in the blood of patients with chronic kidney disease (CKD). It is known to contribute to the progression of CKD and its associated cardiovascular complications. Research suggests that IS induces endothelial cell senescence by increasing reactive oxygen species (ROS) production and activating p53. []
    Overview

    p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, is a chemical compound classified as a cell-permeable inhibitor of the tumor suppressor protein p53. It is recognized for its enhanced potency compared to its parent compound, Pifithrin-alpha, making it a significant subject of study in cancer research and related fields. The compound is particularly noted for its ability to inhibit p53-mediated transcriptional activation and apoptosis, which has implications for therapeutic strategies in cancer treatment and other metabolic diseases .

    Source and Classification

    The compound has the CAS number 389850-21-9 and is categorized under organic compounds with specific applications in biological research. It is structurally related to imidazo[2,1-b]-benzothiazole derivatives and is primarily utilized in studies involving cell cycle regulation, apoptosis, and gene expression . Its synthesis and applications are of substantial interest in both academic and industrial settings.

    Synthesis Analysis

    Methods

    The synthesis of p-nitro-Pifithrin-alpha typically involves a multi-step process. One common method includes the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to produce the monohydrobromide salt. This reaction is conducted under controlled conditions to ensure high purity and yield.

    Technical Details

    • Reagents: The primary reagents include hydrobromic acid and the starting ketone compound.
    • Conditions: The reaction requires careful temperature control and may involve inert atmospheres to prevent oxidation.
    • Purification: Post-synthesis, the product is typically purified using techniques such as recrystallization or chromatography.
    Molecular Structure Analysis

    Structure

    The molecular formula of p-nitro-Pifithrin-alpha is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S. Its structure features a nitro group attached to a phenyl ring, contributing to its biochemical activity. The compound's three-dimensional conformation plays a crucial role in its interaction with the p53 protein.

    Data

    • Molecular Weight: 298.36 g/mol
    • Empirical Formula: C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S
    • Chemical Structure: The presence of the nitro group significantly influences its reactivity and binding affinity towards p53.
    Chemical Reactions Analysis

    Reactions

    p-Nitro-Pifithrin-alpha can undergo several chemical reactions:

    • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
    • Reduction: The compound can be reduced to form its corresponding amine derivative.
    • Substitution: The nitro group may be substituted with other functional groups depending on the reaction environment.

    Technical Details

    • Common Reagents for Oxidation: Potassium permanganate and chromium trioxide are often used.
    • Reducing Agents: Hydrogen gas in the presence of palladium catalyst or sodium borohydride can facilitate reduction.
    • Substitution Conditions: Sodium methoxide or sodium ethoxide can be employed for substitution reactions.
    Mechanism of Action

    p-Nitro-Pifithrin-alpha exerts its effects primarily through inhibition of the p53 protein. By blocking p53-mediated transcriptional activation, it prevents apoptosis in cells that would otherwise undergo programmed cell death in response to stress signals or DNA damage. This antiapoptotic effect allows for potential protective strategies during chemotherapy, where healthy cells are at risk .

    Process

    1. Binding: The compound binds to the p53 protein, inhibiting its function.
    2. Signal Disruption: This binding disrupts the signaling pathways associated with cell cycle arrest and apoptosis.
    3. Outcome: The result is enhanced cell survival under conditions that would typically trigger cell death.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically presented as a yellow solid.
    • Solubility: Sensitive to polar solvents; stability is compromised in DMSO and upon exposure to light or air.

    Chemical Properties

    • Half-Life: Approximately 6 hours when incubated in biological conditions, indicating a relatively short duration of action which may necessitate careful dosing in experimental setups .
    • Stability: Unstable in polar solvents; requires specific storage conditions (e.g., -20°C) to maintain integrity.
    Applications

    p-Nitro-Pifithrin-alpha has diverse scientific applications:

    • Chemistry: Used as a reagent in organic synthesis and chemical reactions.
    • Biology: Employed in studies focused on cell cycle regulation, apoptosis mechanisms, and gene expression analysis.
    • Medicine: Investigated for potential use in cancer therapies by protecting healthy cells during chemotherapy through inhibition of p53-mediated apoptosis .
    • Industry: Utilized in drug discovery processes aimed at developing new therapeutic agents targeting cancer pathways .
    Discovery and Development of p-nitro-Pifithrin-alpha

    Rational Design and Structural Optimization from Pifithrin-α

    p-nitro-Pifithrin-α (p-nitro-PFT-α) was engineered through targeted molecular modification of the parent compound Pifithrin-α (PFT-α), a first-generation p53 inhibitor identified via chemical library screening. The primary optimization strategy involved introducing a para-nitro group (–NO₂) on the phenyl ring of PFT-α to enhance electron-withdrawing capacity, thereby improving binding interactions within the p53 DNA-binding domain. This modification increased molecular polarity and facilitated π-stacking with aromatic residues in p53’s hydrophobic pockets [1]. Crucially, researchers addressed PFT-α’s inherent instability by leveraging its spontaneous cyclization under physiological conditions (t₁/₂ = 4.2 hours). The nitro group accelerated intramolecular rearrangement, forming the thermodynamically stable, bioactive cyclic derivative p-nitro cyclic Pifithrin-α (PFN-α) with extended half-life (t₁/₂ = 6–8 hours) and 10-fold greater potency [2] [8].

    Table 1: Key Physicochemical and Biological Properties of PFT-α vs. p-nitro-PFT-α

    PropertyPFT-αp-nitro-PFT-αPFN-α (Cyclic Derivative)
    Molecular Weight340.4 g/mol398.3 g/mol299.35 g/mol
    pKa9.11Not Reported4.36
    logPNot ReportedNot Reported4.26
    Aqueous SolubilityModerateLow (≤1 mg/mL)Very Low (0.2 µM)
    p53 Inhibition (EC₅₀)300 nM30 nM30 nM
    Metabolic Half-life4.2 hours8 hours6 hours

    This strategic redesign yielded a compound with superior target engagement, evidenced by PFN-α’s ability to suppress p53-triggered p21/WAF1 expression in cortical neurons at 30 nM – a concentration ineffective for PFT-α [1] [3].

    Key Synthetic Pathways and Derivative Libraries

    The synthesis of p-nitro-PFT-α begins with nucleophilic substitution on 2-aminothiazole precursors. Step 1 involves condensing cyclic ketones (e.g., cyclohexanone) with thiourea and iodine under solvent-free conditions to form 4,5,6,7-tetrahydrobenzothiazol-2-amine hydroiodide salts. Subsequent basification liberates the free amine (3a) [9]. Step 2 employs N-alkylation via reaction with α-bromo-4-nitroacetophenone, yielding the linear p-nitro-PFT-α precursor. This intermediate undergoes spontaneous or facilitated cyclization in physiological media (e.g., DMEM, pH 7.4) to form PFN-α, characterized by an imidazo[2,1-b]benzothiazole core [1] [6].

    Table 2: Synthetic Routes for p-nitro-PFT-α and Key Derivatives

    StepReactionReagents/ConditionsProduct
    1CyclizationCyclohexanone, thiourea, I₂, Δ4,5,6,7-Tetrahydrobenzothiazol-2-amine
    2N-Alkylationα-Bromo-4-nitroacetophenone, K₂CO₃, DMFLinear p-nitro-PFT-α
    3Cyclization (Physiological)DMEM, 37°C, t₁/₂=8hPFN-α (Cyclic Active Form)

    Derivative libraries expanded structural diversity:

    • Octahydronaphtho Analogues: Replaced tetrahydrobenzo moiety with decalin rings to enhance hydrophobic packing [9].
    • α-Cyano Derivatives: Introduced –CN groups at the acetophenone methylene to modulate electron density and cyclization kinetics (e.g., compound 2f, EC₅₀=30 nM) [9].
    • Halogenated Variants: Explored chloro/bromo substitutions to optimize steric fit within p53’s subpockets [6].

    Structure-Activity Relationship (SAR) Studies for Enhanced p53 Inhibition

    SAR analysis revealed critical determinants of p53 inhibitory potency:

    • Nitro Group Position: Para-substitution maximized activity; ortho or meta variants showed 3–5-fold reduced potency due to distorted geometry and weakened electronic effects [1] [9].
    • Imino vs. Amino Configuration: Cyclic derivatives with imino groups (e.g., PFN-α) exhibited 10-fold lower EC₅₀ (30 nM) versus amino precursors, attributed to planar tricyclic conformation improving DNA-binding domain penetration [3] [8].
    • Heterocycle Rigidity: Saturated 6-membered tetrahydrobenzothiazole rings outperformed larger (7-membered) or unsaturated scaffolds by enforcing optimal topology for p53 binding [9].
    • Electron-Withdrawing Modifications: α-Cyano derivatives (e.g., 2f) achieved 30 nM EC₅₀ by accelerating cyclization and enhancing electrophilicity at the carbonyl carbon, strengthening interactions with p53 nucleophiles [9].

    Table 3: SAR Analysis of Key p-nitro-PFT-α Derivatives

    DerivativeStructural FeatureEC₅₀ (nM)Biological Impact
    PFN-αCyclic imidazothiazole, p-NO₂30Blocks p21/WAF1, inhibits caspase-3 activation
    α-Cyano Linear (2f)–CN at acetophenone methylene30Accelerates cyclization; stabilizes enol form
    Octahydronaphtho (6b)Decalin-fused heterocycle30Enhanced lipophilicity; improved membrane transit
    Ortho-NO₂ AnalogNitro group at ortho position90–150Steric hindrance reduces p53 binding affinity

    These insights guided iterative optimization: Cyclized PFN-α emerged as the principal bioactive species, inhibiting post-transcriptional p53 activity without affecting S15 phosphorylation – confirming a selective mechanism distinct from DNA-damage kinase pathways [1] [10]. In vivo validation demonstrated PFN-α’s efficacy in attenuating p53-mediated pathologies, including steatosis in high-fat diet murine models and TGF-β1 expression in renal tubules [1] [6].

    Properties

    CAS Number

    389850-21-9

    Product Name

    p-nitro-Pifithrin-alpha

    IUPAC Name

    2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide

    Molecular Formula

    C15H16BrN3O3S

    Molecular Weight

    398.3 g/mol

    InChI

    InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H

    InChI Key

    NXPCMOGORSWOLH-UHFFFAOYSA-N

    SMILES

    C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br

    Solubility

    Soluble in DMSO

    Synonyms

    p-Nitro-pifithrin-α

    Canonical SMILES

    C1CCC2=C(C1)[N+](=C(S2)N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.